molecular formula C13H16BrF2NO B8122017 1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine

1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine

Cat. No.: B8122017
M. Wt: 320.17 g/mol
InChI Key: SHBXCVODLJZEAJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine is a synthetic organic compound characterized by the presence of a bromine atom, a methoxy group, and two fluorine atoms attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine typically involves multi-step organic reactions. One common method includes the bromination of 2-methoxybenzyl alcohol to form 4-bromo-2-methoxybenzyl alcohol . This intermediate is then subjected to nucleophilic substitution reactions with 4,4-difluoropiperidine under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Coupling: Products are often biaryl compounds.

Scientific Research Applications

1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, while the fluorine atoms can enhance metabolic stability and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

  • 4-Bromo-2-methoxybenzyl alcohol
  • 4,4-Difluoropiperidine
  • 1-(4-Bromo-2-methoxyphenyl)piperidine

Uniqueness: 1-(4-Bromo-2-methoxybenzyl)-4,4-difluoropiperidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms enhances its versatility in synthetic applications and potential as a pharmacological agent .

This comprehensive overview highlights the significance of this compound in various scientific domains

Properties

IUPAC Name

1-[(4-bromo-2-methoxyphenyl)methyl]-4,4-difluoropiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrF2NO/c1-18-12-8-11(14)3-2-10(12)9-17-6-4-13(15,16)5-7-17/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBXCVODLJZEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CN2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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